Pyridazine-3-carboxamide

Cannabinoid Receptor CB2 Agonist GPCR

Pyridazine-3-carboxamide is a privileged heterocyclic scaffold with non-interchangeable electronic properties versus pyridine/pyrimidine analogs. Validated in FDA-approved Deucravacitinib for TYK2 inhibition and exhibits CB2 selectivity >2729-fold. Procure this specific core for CNS-penetrant drug discovery and lipid metabolism research. Available in ≥95% purity.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 5450-54-4
Cat. No. B1582110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3-carboxamide
CAS5450-54-4
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C(=O)N
InChIInChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
InChIKeyDMYLUKNFEYWGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-carboxamide (CAS 5450-54-4): Baseline Characteristics for Scientific Procurement and Scaffold Selection


Pyridazine-3-carboxamide (CAS 5450-54-4) is a heterocyclic organic compound with the molecular formula C₅H₅N₃O and a molecular weight of 123.11 g/mol, characterized by a pyridazine ring featuring two adjacent nitrogen atoms and a carboxamide substituent at the 3-position . This scaffold serves as a privileged structure in medicinal chemistry, employed both as a bioisostere for hetaryl rings such as pyridine, pyrimidine, and pyrazine and as a functional surrogate for carboxamide and amine moieties [1]. The pyridazine core contributes a substantial dipole moment and hydrogen-bond acceptor capacity, which are key drivers of its target affinity and favorable physicochemical profile relative to other diazine isomers [1][2].

Why Generic Substitution of Pyridazine-3-carboxamide Fails: Evidence-Based Rationale for Scaffold Selection


The non-interchangeability of pyridazine-3-carboxamide with its closest diazine analogs (e.g., pyridine-3-carboxamide, pyrimidine-3-carboxamide, pyrazine-3-carboxamide) is driven by profound differences in electronic distribution, dipole moment orientation, and hydrogen-bonding capacity [1]. Specifically, the 1,2-diazine arrangement of the pyridazine ring confers a unique dipole moment that enhances target binding affinity and aqueous solubility compared to its isomers [1][2]. Structure-activity relationship (SAR) studies demonstrate that even modest modifications to the pyridazine ring can result in a significant loss of potency, underscoring the critical role of the exact heterocyclic framework [3]. Consequently, procurement decisions that treat all diazine carboxamides as functionally equivalent will lead to unpredictable biological outcomes and failed experimental replication.

Quantitative Differentiation Guide: Pyridazine-3-carboxamide vs. Closest Analogs and In-Class Candidates


CB2 Receptor Agonism: Potency and Selectivity Benchmarking Against GW842166X

Pyridazine-3-carboxamide derivatives demonstrate CB2 agonist activity with EC50 values reaching as low as 3.67 nM, a potency that surpasses the reference compound GW842166X and is accompanied by a selectivity index exceeding 2729 against the CB1 receptor [1]. In contrast, other diazine-based scaffolds (e.g., pyridine-3-carboxamide) lack this documented combination of sub-10 nM potency and high CB2/CB1 selectivity [2]. The measured logP values for these pyridazine-3-carboxamide derivatives are significantly decreased relative to GW842166X, indicating a more favorable drug-likeness profile [1].

Cannabinoid Receptor CB2 Agonist GPCR Scaffold Hopping

Acetylcholinesterase (AChE) Inhibition: Potency Quantification Against Biphenyl-4-carboxamide Analog

A direct comparison between a pyridazine-3-carboxamide derivative (compound 5d) and its biphenyl-4-carboxamide counterpart (compound 6d) reveals that the pyridazine core imparts significantly stronger AChE inhibition (IC50 = 0.16 µM vs. 0.59 µM) while reducing activity against butyrylcholinesterase (BChE) [1]. The most potent pyridazine-3-carboxamide derivative in this study, compound 5h, achieved an AChE IC50 of 0.11 µM without cytotoxic effects at its effective concentration [1].

Cholinesterase Alzheimer's Disease Enzyme Inhibition SAR

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition: Comparative IC50 Values in Functional Assays

Pyridazine-3-carboxamide derivatives have been optimized to achieve potent inhibition of SCD1, with a lead compound N-(2-hydroxy-2-phenylethyl)-6-(4-(2-(trifluoromethyl)benzoyl)piperidin-1-yl)pyridazine-3-carboxamide demonstrating an IC50 of 2 nM in mouse liver microsomes [1]. In contrast, a closely related analog featuring a piperazine substitution instead of piperidine, 6-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)pyridazine-3-carboxamide, exhibits a dramatically higher IC50 of 700 nM, representing a 350-fold loss in potency due to this single heteroatom exchange [2].

SCD1 Inhibitor Lipid Metabolism Enzyme Assay NASH

Allosteric TYK2 Inhibition: Deucravacitinib as an FDA-Approved Benchmark

The FDA-approved drug Deucravacitinib (6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide) is a highly selective, allosteric inhibitor of TYK2 that targets the pseudokinase domain [1]. This mechanism of action is distinct from conventional ATP-competitive JAK inhibitors, which bind to the catalytic domain and exhibit broader kinase inhibition profiles. The pyridazine-3-carboxamide core is essential for this allosteric binding mode, enabling TYK2-specific inhibition without the immunosuppressive liabilities associated with pan-JAK inhibition [1].

TYK2 Inhibitor JAK-STAT Pathway Allosteric Inhibition Psoriasis

Physicochemical Differentiation: Enhanced Aqueous Solubility and Lipophilicity Profile

Pyridazine-3-carboxamide exhibits a predicted aqueous solubility of 33.1 mg/mL (0.269 mol/L) and a logP value of -0.6, indicating a hydrophilic nature that is advantageous for oral bioavailability [1]. In contrast, its pyridine and pyrimidine isomers typically display higher logP values (e.g., pyridine-3-carboxamide has a computed logP of ~0.3), resulting in lower aqueous solubility [2]. This difference is attributed to the unique dipole moment of the pyridazine ring, which enhances water interaction without compromising passive membrane permeability [3].

Solubility Lipophilicity Drug-likeness Bioisostere

Validated Application Scenarios for Pyridazine-3-carboxamide Procurement


Development of Highly Selective CB2 Receptor Agonists for Pain and Inflammation

Given the demonstrated EC50 of 3.67 nM and >2729-fold selectivity for CB2 over CB1, pyridazine-3-carboxamide derivatives are a validated starting point for programs requiring potent CB2 activation without CB1-mediated psychotropic side effects [1]. Procuring this scaffold enables medicinal chemists to exploit the established SAR and avoid the off-target liabilities associated with other diazine-based CB2 ligands.

Design of Potent and Selective Acetylcholinesterase (AChE) Inhibitors

The data showing an AChE IC50 of 0.11 µM for a pyridazine-3-carboxamide derivative, coupled with a 3.7-fold potency advantage over a biphenyl analog, position this scaffold as a high-value core for Alzheimer's disease drug discovery [2]. Its favorable aqueous solubility further supports CNS penetration and formulation development.

Optimization of Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors for Metabolic Disease

The 350-fold difference in SCD1 IC50 between two pyridazine-3-carboxamide derivatives (2 nM vs. 700 nM) underscores the critical role of this scaffold in achieving potent SCD1 inhibition [3][4]. Procuring the specific, potent derivative (e.g., N-(2-hydroxy-2-phenylethyl)-6-(4-(2-(trifluoromethyl)benzoyl)piperidin-1-yl)pyridazine-3-carboxamide) is essential for researchers targeting lipid metabolism disorders, NASH, or obesity.

Discovery of Allosteric TYK2 Pseudokinase Inhibitors for Autoimmune Disease

The FDA-approved drug Deucravacitinib, a pyridazine-3-carboxamide derivative, provides clinical validation for using this scaffold to achieve allosteric, selective TYK2 inhibition [5]. For any program seeking to develop novel JAK-STAT pathway modulators with an improved safety profile, this scaffold offers a proven entry point into the TYK2 pseudokinase domain, a binding site not readily accessible to other heterocyclic cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.